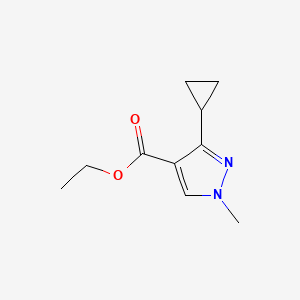

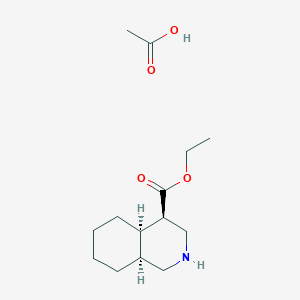

![molecular formula C18H12FN3O2S2 B2785392 3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-81-4](/img/structure/B2785392.png)

3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a potent and selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) which is a key mediator of cell cycle progression. It is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogue .

Synthesis Analysis

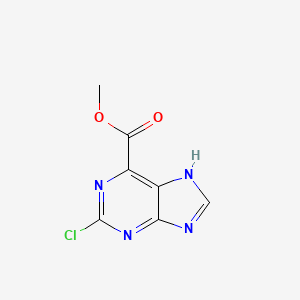

These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C18H12FN3O2S2 . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis

The pyridyl attached to thiazolo [5,4- b ]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .Physical And Chemical Properties Analysis

The compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The yield was 42%, off-white crystals, mp 202–203°C .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazolo[5,4-b]pyridine derivatives have been identified to exhibit significant antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, with its thiazolo[5,4-b]pyridine core, can potentially neutralize free radicals, thereby reducing or preventing the damage they cause to cells and DNA.

Antimicrobial Properties

Research has shown that thiazolo[5,4-b]pyridine scaffolds possess antimicrobial activity . This makes them valuable in the development of new antibiotics that can be used to treat various bacterial infections, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory Applications

The compound’s ability to act as an anti-inflammatory agent is another significant application . Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases, including autoimmune disorders.

Antifungal Uses

Thiazolo[5,4-b]pyridine derivatives, including our compound of interest, have been reported to have antifungal effects . This application is particularly important in agriculture to protect crops from fungal pathogens and in medicine to treat fungal infections in humans.

Antitumor and Cytotoxic Activity

Some thiazolo[5,4-b]pyridine compounds have demonstrated antitumor and cytotoxic activities . They can be used in cancer research to develop new chemotherapeutic agents that target and destroy cancer cells while minimizing harm to healthy cells.

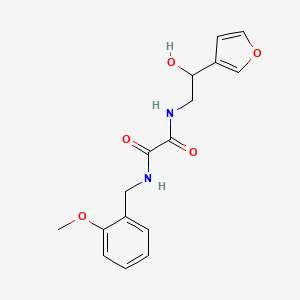

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibitors of PI3K have potential applications in cancer therapy, as they can block the signals that lead to uncontrolled cell growth.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors . The electron-deficient aryl group in the compound can result in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with certain targets .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical pathways. The compound’s electron-deficient aryl group allows it to form strong charged interactions with its targets . This interaction can lead to changes in the target’s function, affecting the downstream biochemical pathways.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds have been found to have a broad spectrum of pharmacological activities . This suggests that the compound may have various molecular and cellular effects, depending on its targets and the biochemical pathways it affects.

Propiedades

IUPAC Name |

3-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2S2/c19-13-5-2-7-15(11-13)26(23,24)22-14-6-1-4-12(10-14)17-21-16-8-3-9-20-18(16)25-17/h1-11,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKPKVRLYKNTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2785314.png)

![(E)-N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2785318.png)

![2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2785320.png)

![3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2785321.png)

![tert-butyl (3aS,7aS)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/no-structure.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2785331.png)

![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)